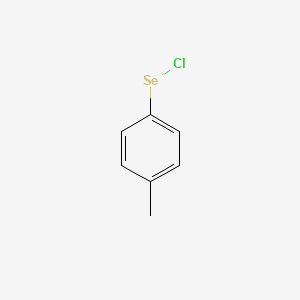
4-Methylbenzene-1-selenenyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzene-1-selenenyl chloride is an organoselenium compound with the molecular formula C7H7ClSe This compound is characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-selenenyl chloride typically involves the reaction of 4-methylbenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
4-Methylbenzeneselenol+Thionyl chloride→4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Methylbenzene-1-selenenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to form 4-methylbenzeneselenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of selenenyl ethers, selenenyl amides, or selenenyl thiols.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of 4-methylbenzeneselenol.
科学研究应用
4-Methylbenzene-1-selenenyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing selenium into organic molecules, facilitating the synthesis of selenenylated compounds.
Medicinal Chemistry: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Materials Science: Utilized in the preparation of selenium-containing polymers and materials with unique electronic properties.
作用机制
The mechanism of action of 4-Methylbenzene-1-selenenyl chloride involves the reactivity of the selenium atom. Selenium can participate in various chemical transformations due to its ability to form stable bonds with carbon, hydrogen, and other heteroatoms. The compound can act as an electrophile in substitution reactions, where the selenium atom facilitates the formation of new bonds with nucleophiles. Additionally, the redox properties of selenium allow it to undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but contains a sulfur atom instead of selenium.
4-Methylbenzyl chloride: Lacks the selenium atom and has a simpler structure.
4-Methylbenzeneselenol: The reduced form of 4-Methylbenzene-1-selenenyl chloride.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and carbon analogs. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound valuable in synthetic and medicinal chemistry.
属性
CAS 编号 |
52178-47-9 |
|---|---|
分子式 |
C7H7ClSe |
分子量 |
205.55 g/mol |
IUPAC 名称 |
(4-methylphenyl) selenohypochlorite |
InChI |
InChI=1S/C7H7ClSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 |
InChI 键 |
DAOVYJNOIRUEFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Se]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


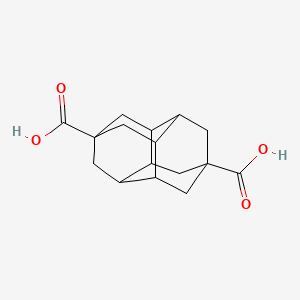

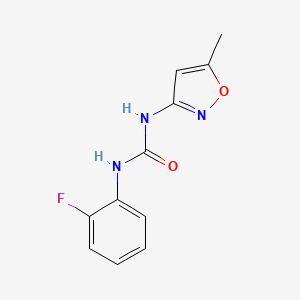
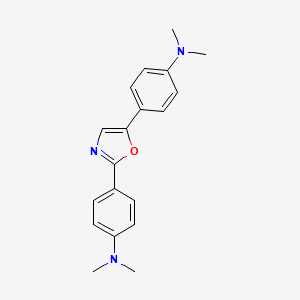
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
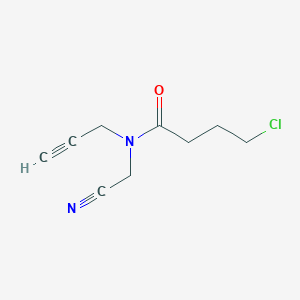
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
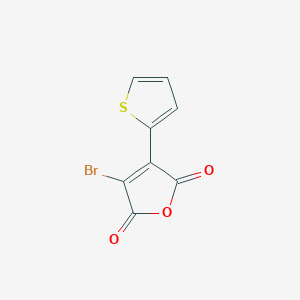
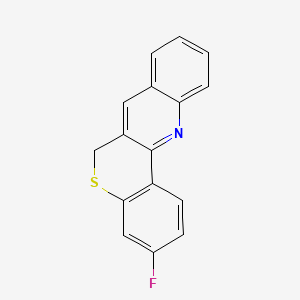
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
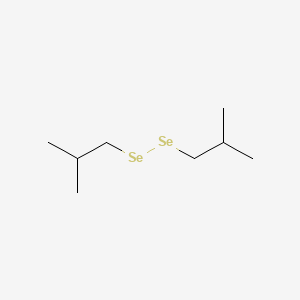

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
